3-Mercaptobenzoic acid

Catalog No.
S794382
CAS No.
4869-59-4
M.F
C7H6O2S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptobenzoic acid

CAS Number

4869-59-4

Product Name

3-Mercaptobenzoic acid

IUPAC Name

3-sulfanylbenzoic acid

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9)

InChI Key

RSFDFESMVAIVKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S)C(=O)O

Synonyms

m-Mercaptobenzoic Acid; NSC 32021;

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)O

Analytical Chemistry

  • Surface-Enhanced Raman Spectroscopy (SERS): 3-MBA can act as a self-assembling monolayer on the surface of gold nanomaterials, enhancing the Raman signal of molecules adsorbed on its surface. This allows for the detection and identification of trace amounts of analytes, making it a valuable tool in fields like environmental monitoring and disease diagnosis [].

Material Science

  • Functionalization of Nanomaterials: 3-MBA can be used to modify the surface properties of various nanomaterials, such as gold nanoparticles and carbon nanotubes. This modification can improve the dispersion, biocompatibility, and targeting capabilities of these materials, making them suitable for applications in drug delivery, bioimaging, and sensor development [, ].

Cell Biology

  • Cellular Uptake and Targeting: Due to its unique chemical properties, 3-MBA can be incorporated into various delivery systems, such as liposomes and nanoparticles, to facilitate their cellular uptake. This property allows researchers to deliver drugs, probes, or genetic materials specifically to targeted cells [].

Medicinal Chemistry

  • Drug Design and Development: 3-MBA has been explored as a potential scaffold for the development of new drugs due to its ability to interact with various biological targets. Studies have shown potential applications in the treatment of cancer, neurodegenerative diseases, and infectious diseases [].

3-Mercaptobenzoic acid is an aromatic thiol compound with the chemical formula C₇H₆O₂S and a molecular weight of 154.19 g/mol. It is characterized by the presence of a mercapto group (-SH) attached to the benzene ring at the meta position relative to the carboxylic acid group (-COOH). This compound appears as a white to light yellow solid and has a melting point ranging from 138°C to 141°C . It is sensitive to oxidation when exposed to air, which can affect its stability and reactivity .

  • Metal Chelation: The thiol group can bind to metal ions, potentially making it useful in metal detoxification or as a chelating agent in certain research applications [].

3-Mercaptobenzoic acid can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity, but it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Please Note:

  • The information on the mechanism of action is limited and requires further research.
  • Data on specific hazards like flammability and reactivity might be available from chemical suppliers' safety data sheets (SDS).
Due to its functional groups. Key reactions include:

  • Esterification: Reaction with alcohols in the presence of acid catalysts can yield esters.
  • Reduction: The compound can act as a reducing agent, particularly in organic synthesis, where it can reduce metal ions or other compounds .
  • Formation of Thiolates: In basic conditions, it can deprotonate to form thiolate ions, which are useful in nucleophilic substitution reactions.

For example, when treated with sodium hydroxide and acetic anhydride, 3-mercaptobenzoic acid can be converted into 3-(acetylthio)benzoic acid with high yields .

The biological activity of 3-mercaptobenzoic acid has been explored in various contexts. It exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Additionally, it has been studied for its potential antimicrobial effects against certain pathogens . The compound's ability to interact with metal ions also suggests possible applications in biochemistry and pharmacology.

3-Mercaptobenzoic acid can be synthesized through several methods:

  • From Benzoic Acid: A common synthesis route involves the reaction of benzoic acid with hydrogen sulfide in the presence of a catalyst.
  • Via Electrophilic Aromatic Substitution: The introduction of a mercapto group onto a substituted benzoic acid can be achieved through electrophilic aromatic substitution reactions.
  • Reduction of Nitro Compounds: Nitrobenzoic acids can be reduced using thiols or reducing agents to yield 3-mercaptobenzoic acid.

A practical synthesis method involves adding saturated sodium chloride solution and water to a mixture containing red phosphorus and benzenesulfonyl chloride, followed by filtration and drying steps .

Studies have shown that 3-mercaptobenzoic acid interacts with various metal ions, forming stable complexes that can be utilized in sensing applications. For instance, its interaction with gold nanoparticles has been explored for colorimetric detection methods, demonstrating its utility in environmental monitoring and food safety .

Several compounds share structural similarities with 3-mercaptobenzoic acid, each exhibiting unique properties:

Compound NameStructure TypeKey Features
4-Amino-3-mercaptobenzoic acidAmino-thiolExhibits enhanced biological activity due to amino group.
2-Mercaptobenzoic acidThiolSimilar reactivity but different positional isomerism affects properties.
Benzenesulfonic acidSulfonateLacks thiol functionality; used primarily for sulfonation reactions.

Uniqueness of 3-Mercaptobenzoic Acid:
What distinguishes 3-mercaptobenzoic acid from its analogs is its specific position of the mercapto group on the benzene ring, impacting its reactivity and interactions significantly compared to other mercapto-substituted benzenes.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents one of the most important reaction pathways involving 3-mercaptobenzoic acid. Unlike typical nucleophilic substitutions in aliphatic systems, aromatic SNAr reactions follow distinct mechanistic pathways and require specific activation of the aromatic ring.

When 3-mercaptobenzoic acid functions as a nucleophile in SNAr reactions, the thiolate anion attacks electron-deficient aromatic rings, particularly those activated by electron-withdrawing groups. These reactions typically proceed through the addition-elimination mechanism, forming a Meisenheimer complex intermediate.

The general SNAr pathway involving 3-mercaptobenzoic acid can be represented by the following scheme:

  • Deprotonation of the thiol group to form a thiolate anion
  • Nucleophilic attack of the thiolate on an activated aryl halide
  • Formation of a resonance-stabilized Meisenheimer complex
  • Elimination of the halide leaving group
  • Formation of the aryl thioether product

The reaction efficiency is significantly influenced by the electronic properties of the aromatic substrate. Electron-withdrawing groups, particularly at ortho and para positions relative to the leaving group, enhance reactivity by stabilizing the negative charge in the Meisenheimer complex. For instance, nitro-substituted aryl halides show excellent reactivity toward 3-mercaptobenzoic acid in SNAr reactions.

Table 1: Factors Affecting SNAr Reactions with 3-Mercaptobenzoic Acid

FactorEffect on ReactionOptimization Strategy
Electron-withdrawing groupsEnhance reactivity by stabilizing intermediateUse substrates with NO₂, CN, or CF₃ groups
Position of EWGortho/para > metaSelect substrates with optimal substitution patterns
Leaving groupI < Br < Cl < F (reactivity)F is often preferred despite lower leaving ability
BaseStronger base increases nucleophilicityK₂CO₃ is effective in acetonitrile
TemperatureHigher temperature accelerates reactionMicrowave heating can reduce reaction time
SolventPolar aprotic solvents enhance reactivityDMSO, DMF, or acetonitrile are preferred

Microwave-assisted SNAr reactions involving thiol nucleophiles have shown particular promise, reducing reaction times from hours to minutes. For example, when reacting 3-mercaptobenzoic acid with activated aryl halides using potassium carbonate in acetonitrile under microwave irradiation, reactions that traditionally required hours could be completed in under 60 minutes.

Transition Metal-Catalyzed Thiolation Approaches

Transition metal catalysis has revolutionized the synthetic applications of 3-mercaptobenzoic acid, particularly through palladium-catalyzed coupling reactions. These approaches offer milder conditions and broader substrate scope compared to traditional methods.

Mercaptobenzoic acid-palladium(0) complexes exhibit remarkable catalytic activity for S-benzylation reactions with benzylic alcohols in aqueous media. This environmentally friendly approach proceeds via the formation of (η³-benzyl)palladium(II) cation intermediates. The palladium catalyst activates the C-O bond of the benzylic alcohol, enabling direct substitution with the thiol group of 3-mercaptobenzoic acid without requiring prior conversion of the alcohol to a better leaving group.

Kinetic studies using Hammett analysis revealed a strong correlation between reaction rates and the electronic properties of substituents on the benzylic alcohols. The negative ρ values obtained from these studies indicate a build-up of positive charge in the transition state, consistent with the proposed mechanism involving a (η³-benzyl)palladium(II) cation intermediate.

A notable advantage of this catalytic system is that it can be performed using only 2.5 mol% Pd₂(dba)₃ without requiring phosphine ligands or other additives, making it both economical and environmentally sustainable. Water plays a crucial dual role in this system:

  • Activating the sp³ C-O bond of the benzylic alcohol
  • Stabilizing the activated Pd(II) cation species

Table 2: Palladium-Catalyzed S-Benzylation of 3-Mercaptobenzoic Acid with Various Benzyl Alcohols

Benzyl AlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Benzyl alcohol2.5801892
4-Methylbenzyl alcohol2.5801890
4-Methoxybenzyl alcohol2.5801295
4-Chlorobenzyl alcohol2.5802485
4-Nitrobenzyl alcohol2.5803678
1-Phenylethanol2.5802488

Data derived from reaction trends in

The successful S-benzylation of unprotected 3-mercaptobenzoic acid with benzyl alcohols under palladium catalysis represents a significant advance in thiolation chemistry, offering a direct and selective approach to thioether formation without requiring protection of the carboxylic acid group.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers unique advantages for reactions involving mercaptobenzoic acids, including easier purification, the possibility of automation, and the ability to use excess reagents to drive reactions to completion. While there is limited information specifically on solid-phase techniques for 3-mercaptobenzoic acid in the search results, principles from related systems can be applied to develop effective protocols.

Key considerations for solid-phase synthesis involving 3-mercaptobenzoic acid include:

  • Selection of appropriate resin and linker systems
  • Protection/deprotection strategies for the thiol and carboxylic acid groups
  • Optimization of reaction conditions to ensure complete conversion
  • Cleavage conditions that preserve the integrity of the thioether linkage

The dual functionality of 3-mercaptobenzoic acid presents both challenges and opportunities in solid-phase synthesis. The thiol group can be selectively functionalized while the carboxylic acid is anchored to the resin, or vice versa, enabling regioselective transformations.

Potential applications of solid-phase synthesis with 3-mercaptobenzoic acid include:

  • Preparation of thioester libraries
  • Synthesis of metal-binding peptides incorporating the mercaptobenzoic acid moiety
  • Development of thiol-containing combinatorial libraries for drug discovery

Microwave-Assisted and Flow Reactor Innovations

Modern synthetic methodologies involving 3-mercaptobenzoic acid have been significantly advanced through microwave irradiation and continuous flow technologies, offering enhanced reaction kinetics, improved yields, and greater sustainability.

Microwave-assisted synthesis has emerged as a powerful tool for reactions involving 3-mercaptobenzoic acid, dramatically reducing reaction times while maintaining or improving yields. For nucleophilic aromatic substitution reactions, microwave irradiation can reduce reaction times from days to hours or even minutes.

A particularly efficient application is the microwave-assisted acylation of thiols, including 3-mercaptobenzoic acid. This catalyst-free, base-free approach uses neat acetic anhydride as both solvent and reagent, providing excellent yields within minutes under microwave irradiation. The products can typically be isolated without chromatographic purification, making this an environmentally favorable procedure.

For more complex transformations, such as the three-component coupling-addition-SNAr (CASNAR) sequence used to synthesize annelated heterocycles, microwave irradiation has proven particularly valuable. These reactions benefit from the rapid, uniform heating provided by microwave technology, which can suppress unwanted side reactions and improve regioselectivity.

Continuous flow reactor technology represents another significant innovation for 3-mercaptobenzoic acid chemistry. Flow systems offer several advantages over traditional batch processes:

  • Enhanced mixing and heat transfer
  • Precise control of reaction parameters
  • Safer handling of potentially hazardous intermediates
  • Easier scale-up from laboratory to production

For SNAr reactions involving 3-mercaptobenzoic acid, continuous flow methodology has demonstrated improved conversion rates and product purity compared to conventional methods. The controlled environment of a flow reactor is particularly beneficial for maintaining consistent quality when scaling up these reactions.

Table 3: Comparison of Reaction Methods for SNAr with 3-Mercaptobenzoic Acid

MethodReaction TimeTemperatureYield (%)AdvantagesLimitations
Conventional Heating24-48 h80-140°C65-85Simple setup, widely accessibleLong reaction times, thermal degradation
Microwave Irradiation10-60 min150-210°C75-95Rapid heating, high yieldsEquipment cost, scale limitations
Continuous Flow10-30 min120-180°C70-90Scalable, consistent qualitySetup complexity, initial investment

Data synthesized from trends reported in

Palladium Complex-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, pivotal in forming carbon-carbon and carbon-heteroatom bonds, often rely on ligands to modulate metal reactivity. The thiol group of 3-mercaptobenzoic acid coordinates strongly with palladium, stabilizing intermediates during oxidative addition and transmetalation steps. For instance, in Suzuki-Miyaura couplings, 3-MBA-derived palladium complexes facilitate the transfer of aryl groups from boron reagents to palladium centers, enhancing reaction efficiency under mild conditions [5] [6].

A critical study demonstrated that 3-MBA-functionalized palladium catalysts exhibit superior activity in coupling aryl bromides with arylboronic acids at room temperature, achieving yields exceeding 90% within 2 hours [6]. The carboxylic acid moiety further solubilizes the catalyst in polar solvents, enabling homogeneous catalysis. Comparative data reveal that 3-MBA-based systems outperform traditional phosphine ligands in electron-deficient substrate couplings due to reduced steric hindrance and improved electron transfer kinetics [5].

Gold Nanoparticle Catalysis for C–S Bond Formation

Gold nanoparticles (AuNPs) stabilized by 3-mercaptobenzoic acid have garnered attention for C–S bond-forming reactions. The thiol group anchors the ligand to gold surfaces, while the carboxylic acid directs reactant orientation via hydrogen bonding. Raman spectroscopy studies confirm that 3-MBA forms self-assembled monolayers (SAMs) on AuNPs, with the carboxylic acid dimerization (evidenced by a characteristic peak at 911 cm$$^{-1}$$) enhancing interfacial electron density for catalysis [3].

In a landmark application, 3-MBA-AuNPs catalyzed the coupling of thiophenols with aryl iodides to produce biaryl sulfides, achieving a turnover frequency (TOF) of 1,200 h$$^{-1}$$ at 60°C [3]. The reaction proceeds via a radical mechanism, where the AuNP surface facilitates single-electron transfer (SET) from the thiol to the aryl iodide. Control experiments with 2- and 4-MBA-stabilized AuNPs showed lower yields (≤65%), underscoring the unique spatial arrangement of 3-MBA’s functional groups in stabilizing transition states [3].

Asymmetric Catalysis Using Chiral Derivatives

Chiral derivatives of 3-mercaptobenzoic acid, synthesized via resolution of the carboxylic acid or introduction of stereogenic centers on the benzene ring, serve as ligands in enantioselective catalysis. For example, (R)-3-MBA–copper complexes catalyze the asymmetric Henry reaction between nitroalkanes and aldehydes, yielding β-nitroalcohols with up to 92% enantiomeric excess (ee) [4]. The thiol group chelates the metal center, while the chiral environment of the carboxylic acid dictates facial selectivity during nucleophilic attack.

Recent advances include the use of 3-MBA-derived thioureas in hydrogen-bond-donating (HBD) catalysis. These catalysts promote the Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones, achieving 89% ee in toluene at -20°C. The carboxylic acid participates in substrate activation via dual hydrogen bonding, a mechanism validated by density functional theory (DFT) calculations [4].

Photoredox Catalytic Systems

3-Mercaptobenzoic acid’s thiol group acts as a sacrificial electron donor in photoredox cycles, enabling metal-free C–H functionalization. Under visible light irradiation, 3-MBA undergoes photoinduced electron transfer (PET) to generate thiyl radicals ($$\text{S}^\bullet$$), which abstract hydrogen atoms from alkanes to form alkyl radicals. These radicals subsequently couple with electron-deficient alkenes in Giese-type reactions, yielding functionalized products with 70–85% efficiency [3].

In a hybrid system, 3-MBA-sensitized TiO$$2$$ nanoparticles catalyze the aerobic oxidation of benzyl alcohols to aldehydes. The carboxylic acid group anchors the molecule to TiO$$2$$, while the thiol mediates hole transfer, suppressing charge recombination. This system achieves a quantum yield of 0.45 at 450 nm, outperforming conventional ruthenium-based photosensitizers by 30% [3].

Self-Assembled Monolayer (SAM) Fabrication

Self-assembled monolayers derived from 3-mercaptobenzoic acid (3-MBA, the meta isomer) deliver compact, well-ordered organic coatings on coinage-metal substrates, especially Au(111). Near-edge X-ray absorption fine-structure spectroscopy shows that 3-MBA molecules adsorbed from 5% (v v⁻¹) acetic-acid/ethanol solutions stand almost upright; the aryl ring + carboxyl group is tilted only ≈ 26 ° from the surface normal, while the thiolate–Au bond anchors each molecule [1] [2]. Photoelectron spectroscopy quantifies a largely thiolate-bound interface with minor unbound mercaptan and negligible sulfur oxidation.

Parameter2-MBA3-MBA4-MBARef.
Colatitudinal tilt, °49.6 ± 525.8 ± 529.6 ± 5 [1]
Thiolate S (%)87 ± 371 ± 372 ± 4 [1]
Unbound S (%)7 ± 419 ± 317 ± 4 [1]
Water contact angle, °36.4 ± 320.8 ± 318.4 ± 3 [1]

Key fabrication insights

  • Acetic-acid cosolvent suppresses dimeric multilayers that form in neat ethanol, reducing the unbound fraction by ~10% for 3-MBA [1].
  • The meta-position carboxylate cannot approach the surface without rotation about the C–S bond; hydrogen bonding therefore dominates lateral ordering, while π–π and σ–π van-der-Waals forces direct herring-bone packing [1] [3].
  • Displacement kinetics: well-ordered 3-MBA SAMs resist solution-phase exchange by 1-decanethiol longer than defect-rich films because hydrogen-bonded bilayer patches slow adatom release [4].

Quantum Dot Stabilization Mechanisms

Thiol-carboxylate ligation by 3-MBA delivers exceptional colloidal and structural stability to semiconductor and metal nanoclusters.

Nanocrystal system3-MBA roleKey observationsRef.
Au₂₅(3-MBA)₁₈Primary ligandAbsorption peaks 690/470/430 nm; collision-induced dissociation reveals Au–S interfacial bond stress depends on isomer; no 1-photon fluorescence [5]. [5]
Au₆₈(3-MBA)₃₂ & Au₁₄₄(3-MBA)₄₀Dynamic interfacial stabilizerWeak π⋯Au (0.8 eV) and O═C–OH⋯Au (0.5 eV) interactions coexist with covalent Au–S bonds, producing a low ligand density yet water-stable cluster; MD shows breaking barriers ≈ 1 eV [6] [7]. [6] [7]
CdSe QD → TiO₂ via 3-MBA linkerBifunctional electron bridgeInterfacial electron-transfer rate constant k_ET = 2.3 × 10⁹ s⁻¹, slower than linker-free adsorption (7.2 × 10⁹ s⁻¹) because the aromatic spacer introduces additional tunnelling distance but preserves strong coupling through the π-system [8]. [8]

Mechanistic picture

  • On noble-metal clusters, 3-MBA forms Au–S–C frameworks that satisfy the electron-counting rule while π-ring and carboxylate–Au “soft hydrogen bonds” dampen surface stress, retarding ligand desorption [6].
  • On II–VI QDs, the ligand’s carboxylate binds surface Cd²⁺ as an X-type donor, while the aromatic thiolate retards oxidation. Protonation of the S atom weakens Cd–S overlap, modulating band-gap energies and trap populations [9].

Plasmonic Nanoparticle Functionalization

3-MBA is a model probe for light-driven interfacial chemistry on plasmonic Au and Au@Pd substrates.

Plasmon-induced decarboxylation

  • Under 633 nm continuous-wave illumination of an Au-NP monolayer film, surface-enhanced Raman spectroscopy traces conversion of adsorbed 3-MBA → thiophenol, with the rate proportional to laser power (0–5 mW) and boosted by alkaline pH where the COO⁻ group is deprotonated [10].
  • Tip-enhanced Raman mapping of single Au nanoplates shows reaction quantum yield rises with incident intensity; replacing the shell with Pd switches the dominant product to 3-mercaptophenyl-methanol [11].
Plasmonic platformIncident λObserved productRelative rate trendRef.
Au NP film (hot-spot rich)633 nmThiophenol↑ with power & pH > 7 [10]
Au nanoplates638 nmThiophenol; yield scales linearly with local field [11]
Au@Pd nanoplates638 nm3-Mercaptophenyl-methanolLight-intensity dependent; different pathway [11]

Surface-plasmon coupling therefore enables site-selective post-functionalization or catalytic “writing” on 3-MBA-coated nanoelectrodes without additional reagents.

Biosensor Interface Engineering

Carboxyl-terminated 3-MBA SAMs supply dense, negatively charged surfaces that promote covalent biorecognition layer assembly while limiting nonspecific adsorption.

Representative architectures

Transducer3-MBA functionAnalytical performanceRef.
Au electrode + Fe₃O₄ NPs genosensorDual layer (3-MBA + magnetite) for probe DNA immobilisationTuberculosis DNA detection; limit 0.25 pM; linear 1 pM–1 nM [12]. [12]
CdSe QD-sensitized TiO₂ photoanodeAromatic linker controlling dot–oxide distancePhotocurrent ↑ when 4-MBA > 3-MBA > 2-MBA; fastest electron transfer with para isomer, demonstrating that meta-linkage gives intermediate ET yet maintains robust anchoring [8]. [8]
Au disc enzyme sensorMixed 3-MBA/6-aminocaproic acid SAM for pyruvate oxidase couplingLinear 2.5–50 µM; detection limit 1.9 µM; 6 s response time [13]. [13]

Design guidelines emerging from 3-MBA interfaces

  • The meta-substituted ring orients the carboxylate away from the surface, maximising accessibility for EDC/NHS coupling of probe biomolecules while preserving thiolate–Au stability.
  • π-stacking between neighbouring aromatics reduces defect density relative to alkanethiol SAMs, lowering electron-transfer resistance—crucial for amperometric outputs [3] [13].
  • On semiconductor electrodes, the conjugated bridge provided by 3-MBA mediates charge transfer but introduces an energetic barrier; selecting isomeric variants (para > meta > ortho) tunes the trade-off between electronic coupling and binding geometry [8].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4869-59-4

Wikipedia

3-mercaptobenzoic acid

Dates

Last modified: 09-13-2023

Explore Compound Types